3-Amino-3-(2,4-dichloro-5-fluorophenyl)propan-1-ol
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Overview
Description
3-Amino-3-(2,4-dichloro-5-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10Cl2FNO It is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,4-dichloro-5-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloro-5-fluorobenzene and amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,4-dichloro-5-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Amino-3-(2,4-dichloro-5-fluorophenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Amino-3-(2,4-dichloro-5-fluorophenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-fluorophenyl)propan-1-ol: Similar in structure but lacks the dichloro substitution.
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: Similar but lacks the fluorine atom.
Uniqueness
3-Amino-3-(2,4-dichloro-5-fluorophenyl)propan-1-ol is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H10Cl2FNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-amino-3-(2,4-dichloro-5-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10Cl2FNO/c10-6-4-7(11)8(12)3-5(6)9(13)1-2-14/h3-4,9,14H,1-2,13H2 |
InChI Key |
CASIFSNPNIMLLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(CCO)N |
Origin of Product |
United States |
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